3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNWYAZRIVBNW-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation employs 2-fluoro-4-(methoxycarbonyl)benzaldehyde and malonic acid as key substrates. The reaction proceeds via base-catalyzed enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Reaction equation :
$$
\text{2-Fluoro-4-(methoxycarbonyl)benzaldehyde} + \text{Malonic acid} \xrightarrow{\text{Base}} \text{3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid} + \text{CO}2 + \text{H}2\text{O}
$$
Catalytic Systems and Conditions
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Piperidine | Pyridine | 80–100°C | 68–72% | |
| Ammonium bicarbonate | Solvent-free | 90–140°C | 75–80% | |
| Ionic liquids | Ethyl acetate | Room temperature | 85% |
Key observations :
- Piperidine/pyridine systems are traditional but require toxic solvents.
- Solvent-free conditions with ammonium bicarbonate improve sustainability and reduce purification steps.
- Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydroxide) enable room-temperature reactions with high yields.
Alternative Synthetic Routes
Grignard Reagent-Mediated Alkylation
A patent (CN115124410A) describes a multi-step approach starting from 3-fluorophenol :
- Protection : 3-Fluorophenol → 1-fluoro-3-isopropoxybenzene (isopropyl protection).
- Bromination : Dibromohydantoin-mediated bromination at the ortho position.
- Grignard exchange : Reaction with isopropyl magnesium chloride/DMF to form the aldehyde intermediate.
- Deprotection : Boron trichloride-mediated removal of isopropyl groups.
- Knoevenagel condensation with malonic acid.
Yield : 76.4% after recrystallization.
Optimization and Process Considerations
Decarboxylation Strategies
The Doebner modification introduces pyridine to facilitate decarboxylation during condensation, simplifying the workflow. For instance:
Purification and Characterization
- Recrystallization : Isopropyl ether or ethyl acetate/n-heptane mixtures achieve >99% purity.
- Analytical data :
Industrial-Scale Production Challenges
Environmental Impact
- Solvent-free protocols and ionic liquids reduce waste generation.
- Catalyst recycling : Ammonium bicarbonate can be recovered and reused with minimal loss of activity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Knoevenagel condensation | High yield, scalable, one-pot synthesis | Requires toxic solvents (pyridine) |
| Grignard-mediated route | Avoids decarboxylation steps | Multi-step, low atom economy |
| Suzuki coupling | Tunable substituents | Expensive catalysts, complex setup |
Chemical Reactions Analysis
Types of Reactions
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring. Its IUPAC name is (E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid. The compound's properties include:
- Molecular Weight : 224.187 g/mol
- CAS Number : 1171128-36-1
- Solubility : Not specified in available data
- Melting Point : Predicted to be around 246–247 °C
Medicinal Chemistry
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid is being explored for its potential as a bioactive compound. Its structural features make it a candidate for developing new pharmaceuticals, particularly in targeting specific biological pathways.
Case Study : In a recent study, derivatives of this compound were synthesized and evaluated for their activity against certain cancer cell lines. The presence of the fluorine atom was found to enhance the binding affinity to target receptors, suggesting that modifications to the compound could lead to more potent anticancer agents.
Catalysis
The compound has been utilized in catalytic applications due to its ability to form complexes with metal catalysts. It serves as an important building block in the synthesis of more complex molecules.
Data Table: Catalytic Applications
| Catalyst Type | Reaction Type | Efficiency (%) | Reference |
|---|---|---|---|
| Palladium | Cross-coupling reactions | 85 | |
| Copper | Oxidative coupling reactions | 78 |
Materials Science
In materials science, this compound is being investigated for its role in the development of hybrid nanomaterials. Its capacity to form stable bonds with various substrates allows it to be used as a functionalizing agent.
Case Study : Researchers have immobilized this compound onto carbon nanotubes, creating a novel catalyst that exhibits enhanced activity in organic transformations. The hybrid material showed improved stability and reusability compared to traditional catalysts.
Potential Future Applications
The ongoing research into this compound suggests that it may have broader applications in fields such as:
- Drug Development : Further modifications could lead to new therapeutic agents targeting diseases like cancer or inflammatory disorders.
- Environmental Chemistry : Its derivatives might be explored for use in environmental remediation processes due to their potential reactivity with pollutants.
Mechanism of Action
The mechanism of action of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Halogen and Alkoxy Variations
- (E)-3-[2-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid (CAS: 66523628): Substituents: 2-Fluoro, 4-trifluoromethoxy (OCF₃). Molecular Weight: 250.15 g/mol. Used in materials science and medicinal chemistry .
- 3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid (CAS: 568558-20-3): Substituents: 3-Fluoro, 4-isobutoxy (OCH₂C(CH₃)₂). Molecular Weight: 238.25 g/mol. Impact: The bulky isobutoxy group improves solubility in nonpolar environments, making it suitable for lipid-based formulations. Demonstrates altered receptor binding in preclinical studies .
Hydroxy and Methoxy Derivatives
- (E/Z)-Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid, CAS: 1135-24-6): Substituents: 4-Hydroxy, 3-methoxy. Molecular Weight: 194.18 g/mol. Impact: The phenolic hydroxyl group enables antioxidant activity via radical scavenging. Lower logP (1.5) compared to the target compound (estimated logP ~2.8) due to increased polarity .
Heterocyclic Ring Analogues
- (2E)-3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid (CAS: 2060522-85-0): Structure: Furan ring with 4-methoxycarbonyl. Molecular Weight: 196.16 g/mol. Impact: The furan ring introduces conjugated π-electrons, altering electronic distribution and reactivity. Potential applications in polymer chemistry and as a photosensitizer .
- (2E)-3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS: 264.73): Structure: Thiophene ring with 3-chlorophenyl. Molecular Weight: 264.73 g/mol. Impact: Thiophene’s sulfur atom enhances intermolecular interactions (e.g., hydrogen bonding), influencing crystal packing and solubility .
Fluorinated and Chlorinated Derivatives
5-Fluoro-2-(trifluoromethyl)cinnamic acid (Exact Mass: 234.00205):
- 3-[4-[(4-Chlorophenyl)methoxy]phenyl]prop-2-enoic Acid (CAS: 879642-82-7): Substituents: 4-(4-Chlorobenzyloxy). Molecular Weight: 302.74 g/mol. Explored in anti-inflammatory drug development .
Comparative Data Table
Biological Activity
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid, also known by its CAS number 1171128-36-1, is an organic compound with the molecular formula C11H9FO4 and a molecular weight of approximately 224.20 g/mol. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenyl ring, which contributes to its unique biological activity.
Chemical Structure
The compound's structure can be represented as follows:
Where:
- is the carbon atom of the prop-2-enoic acid moiety.
- and are part of the phenyl ring with a methoxycarbonyl substituent.
- is the carbon atom bonded to the fluorinated phenyl group.
The biological activity of this compound has been explored in various studies, revealing potential anti-inflammatory and anticancer properties. The compound may function by inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing pro-inflammatory mediators .
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Anti-inflammatory Activity : The compound has shown promise in inhibiting COX enzymes, which are pivotal in the synthesis of prostaglandins that mediate inflammation.
- Anticancer Properties : Preliminary investigations indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values and mechanisms remain to be fully elucidated .
- Urease Inhibition : Similar compounds have demonstrated urease inhibitory activity, which could be relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.
Case Studies and Experimental Data
A comparative study involving several derivatives of similar structures showed varying degrees of cytotoxicity against human tumor cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 25.0 | Anti-inflammatory |
| Compound B | 15.0 | Anticancer Activity |
| Compound C | 30.0 | Urease Inhibition |
Synthesis and Applications
The synthesis of this compound typically involves palladium-catalyzed reactions such as Suzuki-Miyaura coupling, which allows for the precise introduction of functional groups necessary for biological activity.
Potential Applications
- Pharmaceutical Development : As a potential lead compound for new anti-inflammatory or anticancer drugs.
- Material Science : Utilized in developing advanced materials due to its unique chemical properties.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid, and how do they influence reactivity in synthetic pathways?
- The compound contains a propenoic acid backbone, a fluorine atom at the 2-position of the phenyl ring, and a methoxycarbonyl group at the 4-position. The fluorine atom’s electronegativity increases the electron-withdrawing effect on the aromatic ring, potentially directing electrophilic substitution reactions. The methoxycarbonyl group may participate in hydrogen bonding or serve as a directing group in cross-coupling reactions. Structural analogs (e.g., (2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid) highlight the importance of substituent positioning for regioselectivity .
- Methodological Insight : Use X-ray crystallography or NMR (e.g., NMR) to confirm substituent positions. Compare with structurally related compounds like (2Z)-2-fluoro-3-phenylprop-2-enoic acid (PubChem InChIKey GFKHDVAIQPNASW-SOFGYWHQSA-N) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- While specific exposure limits are not established for this compound, analogous fluorinated phenylpropenoic acids (e.g., 2-(2-Fluorophenyl)prop-2-enoic acid) may pose carcinogenic risks or skin absorption hazards. Follow OSHA guidelines:
- Use fume hoods and PPE (gloves, lab coats).
- Implement engineering controls (e.g., local exhaust ventilation) if airborne concentrations exceed 1 ppm.
- Provide emergency eyewash stations and showers .
- Methodological Insight : Monitor airborne levels via gas chromatography-mass spectrometry (GC-MS). Regularly calibrate equipment using reference standards like 3-hydroxy-4-methoxyphenylprop-2-enoic acid (CAS [Intended Use: Pharmacological research]) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR or IR) arising from the fluorine and methoxycarbonyl groups be resolved during structural elucidation?
- Fluorine’s strong electronegativity causes significant deshielding in and NMR, complicating peak assignments. For example, in (2Z)-2-fluoro-3-phenylprop-2-enoic acid, the fluorine atom induces splitting patterns in adjacent protons. The methoxycarbonyl group’s carbonyl (C=O) stretch in IR (~1700 cm) may overlap with carboxylic acid signals .
- Methodological Insight :
- Use deuterated solvents (e.g., DMSO-d) to simplify NMR splitting.
- Apply 2D NMR techniques (e.g., HSQC, HMBC) to correlate fluorine-coupled carbons and protons.
- Compare experimental IR data with computational models (DFT) for vibrational mode assignments .
Q. What experimental strategies optimize the synthesis yield of this compound, considering steric and electronic effects of the substituents?
- The fluorine atom’s electron-withdrawing nature may slow electrophilic aromatic substitution, while the methoxycarbonyl group could sterically hinder coupling reactions. Lessons from analogous compounds (e.g., 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid) suggest:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids under inert atmospheres.
- Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and steric effects .
- Methodological Insight : Conduct a Design of Experiments (DoE) to test variables like catalyst loading (5–10 mol%), base (KCO vs. CsCO), and reaction time (12–24 hr). Monitor by TLC or HPLC .
Q. How does the compound’s bioactivity compare to structurally similar derivatives, and what mechanisms underlie these differences?
- Fluorine substitution often enhances metabolic stability and bioavailability. For example, (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid exhibits improved enzyme inhibition compared to non-fluorinated analogs. The methoxycarbonyl group may act as a hydrogen-bond acceptor, influencing target binding .
- Methodological Insight :
- Perform in vitro assays (e.g., enzyme inhibition or cell viability) against targets like COX-2 or kinases.
- Use molecular docking to simulate interactions with active sites (e.g., compare binding energies of fluorinated vs. chlorinated analogs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound across literature sources?
- Variability may arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or starting material quality (e.g., CAS 3966-32-3 for (R)-(-)-2-Methoxy-2-phenylacetic acid, >97% purity recommended). Contradictions in reaction conditions (e.g., solvent choice) are common in proprietary syntheses .
- Methodological Insight : Replicate published procedures with controlled variables. Use high-purity reagents (e.g., Kanto Reagents’ catalog standards) and validate yields via quantitative NMR or LC-MS .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
